Cas no 152873-79-5 (1,5-Naphthalenebis(trifluoromethanesulfonate))

1,5-Naphthalenebis(trifluoromethanesulfonate) is a highly reactive triflate ester derived from naphthalene, widely used as an intermediate in organic synthesis and cross-coupling reactions. Its key advantages include excellent leaving-group properties due to the trifluoromethanesulfonate (triflate) groups, which facilitate nucleophilic substitution and metal-catalyzed transformations. The compound’s aromatic backbone enhances stability while allowing for selective functionalization at the 1,5-positions. It is particularly valuable in palladium-catalyzed reactions, such as Suzuki and Heck couplings, where high reactivity and selectivity are required. The electron-withdrawing nature of the triflate groups further promotes efficient bond formation, making it a preferred reagent for constructing complex molecular architectures in pharmaceuticals and advanced materials.
1,5-Naphthalenebis(trifluoromethanesulfonate) structure
152873-79-5 structure
Product Name:1,5-Naphthalenebis(trifluoromethanesulfonate)
CAS No:152873-79-5
MF:C12H6F6O6S2
MW:424.292862415314
MDL:MFCD23380211
CID:1333113
PubChem ID:160871331
Update Time:2025-06-13

1,5-Naphthalenebis(trifluoromethanesulfonate) Chemical and Physical Properties

Names and Identifiers

    • [5-(trifluoromethylsulfonyloxy)naphthalen-1-yl] trifluoromethanesulfonate
    • 1,5-Naphthaleneditriflate
    • 1,5-Naphthalenebis(trifluoroMethanesulfonate)
    • IFHGSECJTKJJIJ-UHFFFAOYSA-N
    • N0925
    • 1,5-bis(trifluoromethylsulfonyloxy)naphthalene
    • Naphthalene-1,5-diyl bis(trifluoromethanesulfonate)
    • 5-{[(trifluoromethyl) sulfonyl]oxy}naphthyl trifluoromethanesulfonate
    • 5-{[(trifluoromethyl)sulfonyl]oxy}naphthyl trifluoromethanesulfonate
    • Trifluoro-methanesulfonic acid 5-trifluoromethanesulfonyloxy-naphthalen-1-yl ester
    • 5-(TRIFLUOROMETHANESULFONYLOXY)NAPHTHALEN-1-YL TRIFLUOROMETHANESULFONATE
    • DTXSID80566376
    • 152873-79-5
    • D80656
    • SCHEMBL203899
    • SY056096
    • CS-0155709
    • MFCD23380211
    • 1,5-Naphthalenebis(trifluoromethanesulfonate)
    • MDL: MFCD23380211
    • Inchi: 1S/C12H6F6O6S2/c13-11(14,15)25(19,20)23-9-5-1-3-7-8(9)4-2-6-10(7)24-26(21,22)12(16,17)18/h1-6H
    • InChI Key: IFHGSECJTKJJIJ-UHFFFAOYSA-N
    • SMILES: S(C(F)(F)F)(=O)(=O)OC1C=CC=C2C(=CC=CC2=1)OS(C(F)(F)F)(=O)=O

Computed Properties

  • Exact Mass: 423.95099923g/mol
  • Monoisotopic Mass: 423.95099923g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 641
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 104
  • XLogP3: 4.7

Experimental Properties

  • Density: 1.7±0.1 g/cm3
  • Melting Point: 113.0 to 117.0 deg-C
  • Boiling Point: 444.6±45.0 °C at 760 mmHg
  • Flash Point: 222.7±28.7 °C
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

1,5-Naphthalenebis(trifluoromethanesulfonate) Security Information

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1,5-Naphthalenebis(trifluoromethanesulfonate) Suppliers

Amadis Chemical Company Limited
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(CAS:152873-79-5)1,5-Naphthalenebis(trifluoromethanesulfonate)
Order Number:A1000813
Stock Status:in Stock
Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 14:57
Price ($):177.0/284.0
Email:sales@amadischem.com

Additional information on 1,5-Naphthalenebis(trifluoromethanesulfonate)

Recent Advances in the Application of 1,5-Naphthalenebis(trifluoromethanesulfonate) (CAS: 152873-79-5) in Chemical Biology and Pharmaceutical Research

1,5-Naphthalenebis(trifluoromethanesulfonate) (CAS: 152873-79-5) has emerged as a versatile reagent in chemical biology and pharmaceutical research due to its unique reactivity as a bis-triflylating agent. Recent studies have highlighted its critical role in facilitating nucleophilic aromatic substitution reactions, enabling the synthesis of complex polyfunctionalized aromatic compounds. The compound's electron-withdrawing trifluoromethanesulfonyl groups activate the naphthalene ring for sequential substitution reactions, making it particularly valuable for constructing pharmacophores in drug discovery programs.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 152873-79-5 in the synthesis of novel kinase inhibitors. Researchers utilized this reagent to introduce triflyloxy groups at the 1,5-positions of naphthalene, which served as excellent leaving groups for subsequent palladium-catalyzed cross-coupling reactions. This approach enabled the rapid generation of diverse compound libraries for high-throughput screening against various cancer targets. The study reported several lead compounds with sub-micromolar activity against EGFR and VEGFR2 kinases, highlighting the reagent's importance in structure-activity relationship studies.

In the field of PET radiopharmaceutical development, 1,5-Naphthalenebis(trifluoromethanesulfonate) has shown promise as a precursor for radiofluorination. A recent Nature Communications article described its use in the efficient synthesis of 18F-labeled aromatic compounds through nucleophilic aromatic substitution with [18F]fluoride. The electron-deficient nature of the intermediate generated from 152873-79-5 allowed for rapid and high-yield radiofluorination at room temperature, addressing a significant challenge in the production of PET tracers for neurological disorders.

Material science applications have also benefited from this compound's unique properties. Research published in Advanced Materials (2024) demonstrated its use as a crosslinking agent in the development of high-performance polymer electrolytes for lithium-ion batteries. The triflyl groups facilitated ionic conductivity while maintaining mechanical stability, resulting in membranes with superior performance characteristics compared to conventional materials.

From a safety and handling perspective, recent toxicological studies have provided updated guidelines for working with 152873-79-5. While the compound exhibits moderate acute toxicity (LD50 = 320 mg/kg in rats), proper personal protective equipment and engineering controls are sufficient to ensure safe handling in laboratory settings. Stability studies indicate that the reagent remains stable for at least two years when stored under anhydrous conditions at -20°C.

The commercial availability of 1,5-Naphthalenebis(trifluoromethanesulfonate) has improved significantly in recent years, with multiple suppliers now offering the compound in research quantities. Current market analysis suggests growing demand from both academic and industrial sectors, particularly in Asia-Pacific regions where pharmaceutical R&D investment has increased substantially. Price trends indicate moderate stability, with bulk purchases (100g+) available at approximately $15-20 per gram from major chemical suppliers.

Looking forward, several research groups are exploring novel applications of this reagent in DNA-encoded library technology and PROTAC development. Preliminary results presented at the 2024 ACS National Meeting suggest that the orthogonal reactivity of the two triflyl groups in 152873-79-5 may enable sequential functionalization strategies for constructing complex bifunctional molecules. These developments position 1,5-Naphthalenebis(trifluoromethanesulfonate) as an increasingly important tool in modern drug discovery workflows.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:152873-79-5)1,5-Naphthalenebis(trifluoromethanesulfonate)
A1000813
Purity:99%/99%
Quantity:10g/25g
Price ($):177.0/284.0
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